

Technical Support Center: TAE Running Buffer Usage in Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAE buffer

Cat. No.: B1178566

[Get Quote](#)

This technical support center provides guidance on the reuse of Tris-acetate-EDTA (TAE) running buffer in agarose gel electrophoresis. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: Can I reuse TAE running buffer for agarose gel electrophoresis?

A1: Yes, it is common practice in many laboratories to reuse TAE running buffer. However, the number of times it can be safely reused is limited. It is generally recommended to reuse **TAE buffer** for 2-3 runs.^{[1][2]} Some sources suggest it can be reused up to 10 times, but this depends on factors like the duration and voltage of the electrophoresis runs.^[1] For critical applications such as preparing DNA for sequencing or cloning, it is always advisable to use fresh buffer.^[3]

Q2: How many times can **TAE buffer** be reused?

A2: For standard, short electrophoresis runs (e.g., 30 minutes), **TAE buffer** can be safely reused two to three times.^[1] If you are performing longer runs or using high voltage, the buffer's capacity will be exhausted more quickly, and it should be replaced more frequently.^[4]

Q3: What are the consequences of overusing **TAE buffer**?

A3: Overusing **TAE buffer** can lead to several problems that can compromise the quality of your electrophoresis results. During electrophoresis, electrolysis of water occurs, which causes the buffer at the cathode to become more basic and the buffer at the anode to become more acidic.^[1] This pH shift can lead to:

- Poor band resolution: Changes in pH can affect the charge of the DNA molecules, leading to fuzzy or smeared bands.
- Slower DNA migration: Depletion of ions in the buffer reduces its conductivity, which can slow down the migration of DNA.
- DNA denaturation: A significant increase in pH (to 10 or 11) can cause the denaturation of double-stranded DNA, which can be problematic for downstream applications.^[1]
- Overheating of the gel: As the buffer's ionic strength decreases, the resistance increases, which can lead to overheating of the gel and potential smiling effects or even melting of the agarose.

Q4: How can I tell if my **TAE buffer** is exhausted?

A4: There are a few indicators that your **TAE buffer** should be replaced:

- Visible precipitates or cloudiness: This can indicate contamination or that the buffer components are no longer in solution.^[2]
- Discoloration: The loading dye from multiple runs can accumulate, making the buffer appear blue.^[5]
- Increased current for a given voltage: If you notice that the current is higher than usual for a set voltage, it may be time to change the buffer.^[5]
- Poor quality of results: If you observe smeared bands, poor resolution, or a significant change in the migration of your DNA ladder, the buffer is a likely culprit.

Q5: Should I use fresh buffer for making the agarose gel?

A5: It is always recommended to use fresh 1X **TAE buffer** for preparing the agarose gel to ensure consistent results.[6] Reusing old buffer to make the gel can introduce variability and negatively impact your results.

Troubleshooting Guide

Problem	Possible Cause	Solution
Smeared or fuzzy bands	Exhausted running buffer leading to pH changes and poor resolution.	Replace the TAE running buffer with a fresh solution. For critical experiments, always use fresh buffer.[3]
High voltage causing overheating.	Reduce the voltage and increase the run time.[7]	
Slow DNA migration	Depletion of ions in the reused buffer, leading to decreased conductivity.	Replace the TAE running buffer.
"Smiling" bands (curved bands)	Uneven heating of the gel, which can be exacerbated by old buffer with incorrect ionic strength.	Replace the buffer with a fresh batch. Ensure the gel is run at a lower voltage to minimize heating.[7]
No bands or very faint bands	The pH of the reused buffer has become too high, potentially denaturing the DNA.	Use fresh TAE buffer for both the gel and the running buffer.
Incorrect buffer was used to make the gel versus running the gel.	Ensure the same batch of 1X TAE buffer is used for both the gel preparation and the electrophoresis run.	
Bands in the negative control lane	Contamination of the reused buffer with DNA from previous runs.	For sensitive applications like PCR analysis, it is crucial to use fresh buffer to avoid cross-contamination.[8]

Quantitative Data on TAE Buffer Reuse

The reuse of **TAE buffer** leads to a decrease in its buffering capacity, primarily observed as a change in pH and an increase in conductivity over successive electrophoresis runs. While specific values can vary depending on run conditions (voltage, duration), the following table provides a representative example of expected changes.

Number of Runs (at 100V for 60 min)	Anode pH (approx.)	Cathode pH (approx.)	Overall pH (after mixing)	Conductivity (μS/cm)	Observations
Fresh Buffer (Run 1)	7.9	8.5	8.3	950	Sharp, well-resolved bands.
Run 2	7.5	9.0	8.4	980	Good band resolution.
Run 3	7.2	9.5	8.6	1020	Minor loss of resolution, slight band broadening.
Run 4	6.8	10.0	8.9	1080	Increased band smearing, noticeable decrease in migration speed.
Run 5	6.5	10.5	9.2	1150	Significant smearing and poor resolution, potential for DNA denaturation.

Note: This data is illustrative. Actual values will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 50X TAE Stock Solution

Materials:

- Tris base
- Glacial acetic acid
- 0.5 M EDTA (pH 8.0) solution
- Deionized water
- Graduated cylinders
- Beakers or flasks
- Stir plate and stir bar

Procedure:

- To prepare 1 liter of 50X TAE stock solution, weigh out 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.
- Place the beaker on a stir plate and add a stir bar to dissolve the Tris base completely.
- Carefully add 57.1 mL of glacial acetic acid to the solution.
- Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
- Add deionized water to bring the final volume to 1 liter.
- The pH of the 50X stock solution should be around 8.5 and does not require adjustment. Store the solution at room temperature.

Protocol 2: Preparation of 1X TAE Working Solution from 50X Stock

Materials:

- 50X TAE stock solution
- Deionized water
- Graduated cylinder
- Storage bottle

Procedure:

- To prepare 1 liter of 1X TAE working solution, measure 20 mL of the 50X TAE stock solution using a graduated cylinder.
- Add the 20 mL of 50X TAE stock to 980 mL of deionized water.
- Mix the solution thoroughly. The final concentrations will be 40 mM Tris-acetate and 1 mM EDTA.
- This 1X **TAE buffer** is now ready to be used for preparing the agarose gel and as the running buffer in the electrophoresis chamber.

Protocol 3: Standard Agarose Gel Electrophoresis

Materials:

- Agarose
- 1X **TAE buffer**
- Erlenmeyer flask
- Microwave or heat source
- Gel casting tray and combs

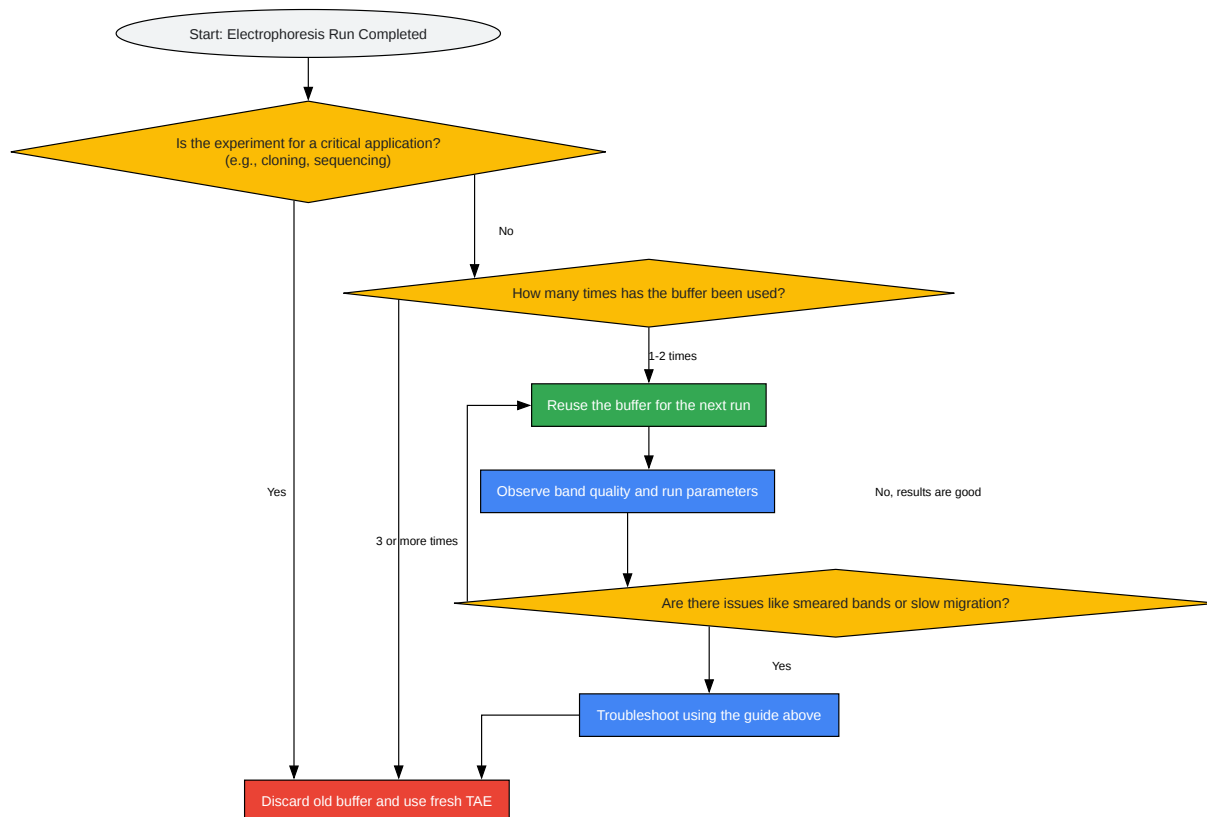
- Electrophoresis chamber and power supply
- DNA samples
- 6X DNA loading dye
- DNA ladder
- UV transilluminator or gel imaging system

Procedure:

- Prepare the Agarose Gel:
 - Weigh the appropriate amount of agarose to achieve the desired gel percentage (e.g., for a 1% gel, use 1 g of agarose in 100 mL of 1X **TAE buffer**).
 - Add the agarose to an Erlenmeyer flask and pour in the required volume of 1X **TAE buffer**.
 - Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.
 - Allow the agarose solution to cool to about 50-60°C.
 - Pour the molten agarose into the gel casting tray with the combs in place.
 - Let the gel solidify at room temperature for at least 20-30 minutes.
- Set up the Electrophoresis Chamber:
 - Once the gel has solidified, carefully remove the combs.
 - Place the gel tray into the electrophoresis chamber.
 - Fill the chamber with fresh 1X **TAE buffer** until the gel is completely submerged.
- Load the Samples:

- Mix your DNA samples with the 6X loading dye.
- Carefully load the DNA samples and the DNA ladder into the wells of the gel.
- Run the Gel:
 - Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode is at the end with the wells.
 - Set the voltage (e.g., 100-150V) and run the gel for the desired amount of time (e.g., 30-60 minutes).[\[2\]](#)
- Visualize the Results:
 - After the electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber.
 - Visualize the DNA bands using a UV transilluminator or a gel imaging system.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Decision workflow for reusing TAE running buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAE Buffer - 2009.igem.org [2009.igem.org]
- 2. Agarose Gel Electrophoresis for DNA Analysis [protocols.io]
- 3. Learn How to Make a TAE Buffer in a Few Steps [thoughtco.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. media.addgene.org [media.addgene.org]
- To cite this document: BenchChem. [Technical Support Center: TAE Running Buffer Usage in Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178566#can-you-reuse-tae-running-buffer-for-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com